molecular formula C14H24ClNO2 B589389 Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride CAS No. 1329488-43-8

Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride

Cat. No.: B589389
CAS No.: 1329488-43-8
M. Wt: 278.832
InChI Key: WTAGQQCLTMPPPT-SUKSBMJQSA-N
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Description

Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride is a deuterated derivative of Betaxolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies . The molecular formula of this compound is C14H19D5ClNO2, and it has a molecular weight of 278.83 g/mol .

Preparation Methods

The synthesis of Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride involves multiple steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the parent compound, Betaxolol, followed by the selective deuteration of specific hydrogen atoms. The reaction conditions often involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Betaxolol and its metabolites.

    Biology: The compound is employed in metabolic studies to trace the pathways and interactions of Betaxolol in biological systems.

    Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of Betaxolol, aiding in the development of more effective beta-blockers.

    Industry: It is used in the development of new analytical methods and quality control processes for pharmaceutical products.

Mechanism of Action

Comparison with Similar Compounds

Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific clinical applications.

Properties

IUPAC Name

1,1,2,3,3-pentadeuterio-1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H/i9D2,10D2,13D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAGQQCLTMPPPT-SUKSBMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC)O)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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